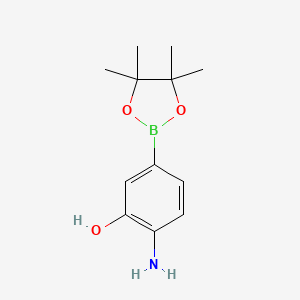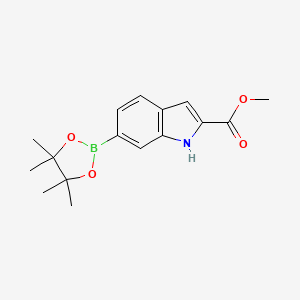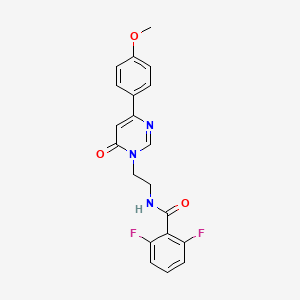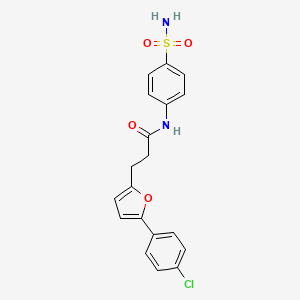
5-Fluoro-2-(2-thien-2-ylethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(2-thien-2-ylethoxy)aniline, commonly referred to as FLEA, is a synthetic compound. It has a molecular formula of C12H12FNOS and an average mass of 237.293 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorine atom attached to an aniline group, with a thiophene ring attached via an ethoxy group .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Fluoro-aniline derivatives are utilized as key intermediates in the synthesis of complex organic molecules. For instance, they play a crucial role in the synthesis of quinolones, a class of compounds with significant pharmaceutical applications. The process involves cyclization reactions facilitated by fluoro-aniline derivatives to yield quinolones, which are crucial for developing therapeutic agents (Mävers & Schlosser, 1996).
Material Science
In material science, fluoro-aniline compounds are part of the synthesis of new materials with unique properties, such as superhydrophobic surfaces. These materials find applications in creating anti-fingerprint and transparent coatings for various surfaces, enhancing durability and usability (Wang, Wang, & Guo, 2013).
Pharmacology and Medicinal Chemistry
Fluoro-aniline derivatives are instrumental in developing novel pharmaceutical agents. They serve as intermediates in synthesizing compounds with potential antimicrobial and antiproliferative activities, indicating their importance in discovering new treatments for infections and cancer (Yolal et al., 2012). Moreover, these compounds have been explored for their role in synthesizing kinase inhibitors, which are vital in cancer therapy (Caballero et al., 2011).
Chemical Biology
In chemical biology, the unique properties of fluoro-aniline derivatives, such as their ability to participate in hydrogen bonding interactions, are exploited to study biological systems. For example, they are used as pH indicators in NMR studies to probe the biochemical environments, offering insights into biological processes and structures (Deutsch & Taylor, 1989).
Propriétés
IUPAC Name |
5-fluoro-2-(2-thiophen-2-ylethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c13-9-3-4-12(11(14)8-9)15-6-5-10-2-1-7-16-10/h1-4,7-8H,5-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFENFBDQPZNNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC2=C(C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2523368.png)
![7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2523374.png)



![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2523378.png)
![2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde](/img/structure/B2523381.png)
![O-[4-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2523382.png)





![N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2523390.png)
